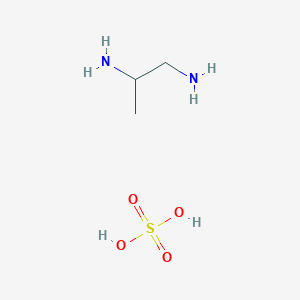

Propane-1,2-diamine;sulfuric acid

Description

Properties

IUPAC Name |

propane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQRKYOFLFZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations

Infrared (IR) Spectroscopy

The IR spectrum of propane-1,2-diamine exhibits characteristic absorption bands corresponding to the N-H and C-H stretching and bending vibrations. The NIST WebBook provides a reference gas-phase IR spectrum for N-(2-aminopropyl)propane-1,2-diamine. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are valuable tools for elucidating the structure of propane-1,2-diamine. The proton NMR spectrum of propane (B168953) shows two distinct sets of signals corresponding to the different proton environments in the molecule. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of propane-1,2-diamine. The NIST WebBook contains the electron ionization mass spectrum for 1,2-propanediamine. nist.gov

Interactive Data Table: Spectroscopic Data for Propane-1,2-diamine

| Technique | Key Features | Reference |

| Infrared (IR) | N-H stretching, C-H stretching and bending vibrations | nist.gov |

| ¹H NMR | Signals corresponding to the different proton environments | docbrown.info |

| ¹³C NMR | Signals for the three distinct carbon atoms | chemicalbook.com |

| Mass Spec. (EI) | Molecular ion peak and characteristic fragmentation pattern | nist.gov |

Coordination Chemistry of Propane 1,2 Diamine Derivatives

Propane-1,2-diamine as a Bidentate Chelating Ligand

Propane-1,2-diamine readily coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms, functioning as a classic bidentate chelating ligand. This mode of binding leads to the formation of a thermodynamically stable five-membered chelate ring. askfilo.com The stability of such complexes is enhanced by the chelate effect, which favors the formation of cyclic structures with multidentate ligands over complexes with monodentate ligands. askfilo.comcsbsju.edu

Ligand Design Principles with Chiral Diamines

The chirality of propane-1,2-diamine is a key feature in ligand design, allowing for the introduction of stereochemical control in the resulting metal complexes. researchgate.net The presence of a methyl group on the ethylenediamine (B42938) backbone imparts asymmetry, which can be exploited in the synthesis of chiral metal complexes for applications such as asymmetric catalysis. wikipedia.org

Principles for designing ligands with chiral diamines like propane-1,2-diamine often involve:

Introduction of Bulky Substituents: Attaching bulky groups to the diamine or to other parts of a larger ligand framework can create a specific steric environment around the metal center. This can influence the coordination geometry and provide selectivity in catalytic reactions. wikipedia.org

Modification of the Diamine Backbone: The fundamental structure of propane-1,2-diamine can be incorporated into larger, more complex ligand architectures, such as Salen-type ligands. These tetradentate ligands are synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. researchgate.netwikipedia.org The chirality of the diamine is thus transferred to the entire ligand and subsequently to the metal complex. researchgate.net

Control of Stereoisomerism: The use of enantiomerically pure (R)- or (S)-propane-1,2-diamine allows for the synthesis of specific stereoisomers of metal complexes. For instance, the tris(propane-1,2-diamine)cobalt(III) cation, [Co(pn)₃]³⁺, can exist as numerous stereoisomers due to the chirality of the ligand. wikipedia.org

Synthesis of Metal Complexes Featuring Propane-1,2-diamine

The synthesis of metal complexes with propane-1,2-diamine is generally straightforward and can be achieved through several common methods:

Direct Reaction: A simple and widely used method involves the direct reaction of a metal salt with propane-1,2-diamine in a suitable solvent. For example, the reaction of lead(II) nitrate (B79036) with propane-1,2-diamine in ethanol (B145695) yields the complex [Pb(NO₃)(pdam)₂]NO₃. researchgate.net Similarly, reacting nickel(II) chloride hexahydrate with 1,2-diamino-1-phenylpropane (B13505725) (a derivative of propane-1,2-diamine) in methanol (B129727) produces a nickel(II) complex. nih.gov

From Schiff Base Ligands: Propane-1,2-diamine is a common building block for Schiff base ligands. These ligands are typically formed by the condensation reaction between the diamine and an aldehyde or ketone. researchgate.netresearchgate.net The resulting Schiff base can then be reacted with a metal salt to form the desired complex. researchgate.net For instance, transition metal complexes of manganese, iron, cobalt, nickel, and copper have been synthesized from a Schiff base ligand derived from the condensation of 5-bromosalicylaldehyde (B98134) with propane-1,2-diamine. researchgate.net

Use of Metal Precursors with Built-in Bases: For Salen-type complexes, the reaction can be carried out by treating the proligand (H₂salen) with metal precursors that contain a built-in base, such as metal acetates. wikipedia.org

Coordination Modes and Geometries in Metal-Diammine Complexes

Propane-1,2-diamine, acting as a κ² ligand, binds to a metal center through its two nitrogen atoms. libretexts.org This bidentate coordination is the most common mode, leading to the formation of a stable five-membered chelate ring. askfilo.com The resulting coordination geometry around the metal center is influenced by several factors, including the metal ion's identity, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

Common geometries observed in metal complexes with propane-1,2-diamine include:

Octahedral: In many cases, the metal center adopts an octahedral geometry. For example, in [Ni(pn)₃]²⁺, the nickel(II) ion is pseudo-octahedrally coordinated by six nitrogen atoms from three propane-1,2-diamine ligands. nih.gov Similarly, a trans-octahedral geometry is observed in a nickel(II) complex with two 1,2-diamino-1-phenylpropane ligands and two water molecules. nih.gov

Square Planar and Square Pyramidal: For some transition metals, square planar or square pyramidal geometries are favored. In a series of complexes with a Schiff base derived from propane-1,2-diamine, square planar geometry was proposed for the nickel(II) and copper(II) complexes, while square pyramidal geometry was suggested for the manganese(II) and iron(II) complexes. researchgate.net

Distorted Geometries: Due to factors like the stereochemically active lone pair of electrons on certain metal ions, distorted geometries can arise. In the lead(II) complex [Pb(NO₃)(pdam)₂]NO₃, the coordination polyhedron is described as a distorted pentagonal pyramid. researchgate.net

The flexibility of the five-membered chelate ring allows it to adopt different conformations, such as the gauche conformation observed in [Ni(pn)₃][Ni(CN)₄]. nih.gov

Structural Characteristics of Propane-1,2-diamine Metal Complexes

The structural analysis of metal complexes containing propane-1,2-diamine provides crucial insights into their bonding, stereochemistry, and solid-state packing.

Crystallographic Analysis of Complex Structures

For example, the crystal structure of [Pb(NO₃)(pdam)₂]NO₃ reveals that the lead(II) ion is coordinated by four nitrogen atoms from two propane-1,2-diamine ligands and by an O,O'-bidentate nitrate ion. researchgate.net The Pb-N bond distances in this complex range from 2.377(4) to 2.644(4) Å. researchgate.net In the case of tris(propane-1,2-diamine-κ²N,N′)nickel(II) tetracyanidonickelate(II), the Ni-N bond lengths in the [Ni(pn)₃]²⁺ cation are approximately 2.135 to 2.139 Å. nih.gov

The packing of these complexes in the solid state is often governed by hydrogen bonding interactions. For instance, in [Pb(NO₃)(pdam)₂]NO₃, the complex cations and nitrate counter-ions are connected in a three-dimensional network through N-H···O hydrogen bonds. researchgate.net Similarly, the crystal packing of [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O features O—H⋯Cl, N—H⋯O, and N—H⋯Cl hydrogen bonds. nih.gov

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Crystal System | Space Group |

| [Mn(L)(Cl)] (L = Schiff base from 5-bromosalicylaldehyde and propane-1,2-diamine) | Mn(II) | Square Pyramidal | - | Monoclinic | P2₁/c |

| [Cu(L)] (L = Schiff base from 5-bromosalicylaldehyde and propane-1,2-diamine) | Cu(II) | Square Planar | - | Monoclinic | C2/c |

| [Pb(NO₃)(pdam)₂]NO₃ | Pb(II) | Distorted Pentagonal Pyramid | Pb-N: 2.377(4) - 2.644(4) | - | - |

| [Ni(pn)₃][Ni(CN)₄] | Ni(II) | Pseudo-octahedral | Ni-N: ~2.135 - 2.139 | - | - |

| [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O | Ni(II) | trans-Octahedral | - | - | - |

Stereochemical Control in Chiral Metal-Diammine Systems

The use of enantiomerically pure propane-1,2-diamine is a powerful strategy for controlling the stereochemistry of the resulting metal complexes. The chirality of the diamine ligand can direct the formation of specific diastereomers of the complex.

When a racemic mixture of propane-1,2-diamine is used in the synthesis of [Ni(pn)₃][Ni(CN)₄], both the Λ and Δ configurations of the chiral [Ni(pn)₃]²⁺ cation are present in the crystal lattice. nih.gov Furthermore, the chelate rings can exhibit disorder, with both R and S enantiomers of the ligand being present within the same metallocycle. nih.gov

The ability to control the stereochemistry of metal complexes using chiral diamines like propane-1,2-diamine is of paramount importance in the field of asymmetric catalysis, where the chiral environment around the metal center can lead to high enantioselectivity in chemical reactions. wikipedia.org

Influence of Anions, including Sulfate (B86663), on Complex Architecture

A key example of the direct influence of the sulfate anion is observed in the compound 1,2-diammonium propane (B168953) sulfate (DAPS), with the chemical formula C₃H₁₂N₂SO₄. This compound is formed through the interaction of propane-1,2-diamine and sulfuric acid, resulting in the protonation of the diamine. researchgate.net The crystal structure of DAPS reveals a complex three-dimensional network stabilized by N-H···O hydrogen bonds between the 1,2-diammonium cations and the sulfate anions. researchgate.net In this structure, the sulfate anion is not merely a charge-balancing species but an integral component of the supramolecular assembly.

The crystallographic details of 1,2-diammonium propane sulfate are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₁₂N₂SO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.540(2) |

| b (Å) | 15.667(3) |

| c (Å) | 8.506(2) |

| β (°) | 104.13(2) |

| Z | 4 |

Data from Guerfel, T., & Jouini, A. (2000). researchgate.net

In metal complexes, the sulfate anion can also directly coordinate to the metal center, influencing the geometry and dimensionality of the resulting structure. For instance, in a related nickel(II) complex with propane-1,3-diamine, the sulfate groups are found to be part of a complex anion, [Ni(C₃H₁₀N₂)₂(SO₄)₂]²⁻. nih.gov In this case, the sulfate acts as a ligand, directly bonding to the nickel ion. This demonstrates the capacity of the sulfate anion to compete with other ligands for coordination sites on the metal, thereby playing a crucial role in determining the final architecture of the complex.

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Propane-1,2-diamine | C₃H₁₀N₂ |

| Sulfuric acid | H₂SO₄ |

| 1,2-Diammonium propane sulfate (DAPS) | C₃H₁₂N₂SO₄ |

| Diaquabis(propane-1,3-diamine)nickel(II) bis(propane-1,3-diamine)disulfatonickelate(II) | [Ni(C₃H₁₀N₂)₂(H₂O)₂][Ni(C₃H₁₀N₂)₂(SO₄)₂] |

Chemical Reactivity and Mechanistic Studies

Acid-Base Equilibria and Protonation States of Propane-1,2-diamine

Propane-1,2-diamine is a diamine with two primary amine groups, which can accept protons. The protonation state of the molecule is therefore dependent on the pH of the solution. In the presence of a strong acid like sulfuric acid, both amine groups are protonated, forming the propane-1,2-diammonium ion.

The acid-base equilibria can be described by the following stepwise protonation reactions:

H₂N-CH(CH₃)-CH₂-NH₂ + H⁺ ⇌ H₃N⁺-CH(CH₃)-CH₂-NH₂ H₃N⁺-CH(CH₃)-CH₂-NH₂ + H⁺ ⇌ H₃N⁺-CH(CH₃)-CH₂-NH₃⁺

The pKa values for these equilibria determine the predominant species at a given pH. Computational methods, such as those using density functional theory, can be employed to predict the protonation states of such molecules. These calculations often confirm that in protonated α,ω-diaminoalkanes, the proton is covalently bound to one nitrogen atom and hydrogen-bonded to the other, forming a cyclic structure. acs.org

Table 1: Protonation States of Propane-1,2-diamine

| pH Range | Predominant Species | Structure |

| Basic (pH > pKa₂) | Neutral diamine | H₂N-CH(CH₃)-CH₂-NH₂ |

| Neutral (pKa₁ < pH < pKa₂) | Monoprotonated diamine | H₃N⁺-CH(CH₃)-CH₂-NH₂ |

| Acidic (pH < pKa₁) | Diprotonated diamine | H₃N⁺-CH(CH₃)-CH₂-NH₃⁺ |

Note: The exact pKa values can vary depending on the ionic strength and temperature of the solution.

Reaction Mechanisms Involving Propane-1,2-diamine;Sulfuric Acid

The reactivity of the propane-1,2-diammonium sulfate (B86663) salt is largely dictated by the protonated amine groups and their interaction with other chemical species.

Proton-Transfer Dynamics and Kinetics

Proton transfer is a fundamental process in many reactions involving propane-1,2-diamine. The kinetics of proton transfer can be studied using various techniques, including nuclear magnetic resonance (NMR) spectroscopy. nih.gov In acidic solutions, the protonated amine groups can exchange protons with the solvent and other species. The rate of this exchange is crucial in understanding reaction mechanisms where the diamine acts as a base or a nucleophile. Studies on similar diamines have shown that the dissociation of proton-bound dimers can be influenced by significant entropy differences between competing reaction channels. iaea.org

Role in Condensation and Derivatization Reactions (e.g., Schiff Bases)

Propane-1,2-diamine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). sigmaaldrich.comshahucollegelatur.org.in These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction can be catalyzed by either acid or base. In the context of this compound, the acidic conditions can facilitate the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.

The general mechanism for Schiff base formation is as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the imine.

Propane-1,2-diamine can form tetradentate Schiff base ligands through condensation with two equivalents of a suitable aldehyde. shahucollegelatur.org.in These ligands are important in coordination chemistry.

Catalytic Activity of Propane-1,2-diamine and its Metal Complexes

Propane-1,2-diamine and its derivatives are widely used as ligands in coordination chemistry, and their metal complexes often exhibit significant catalytic activity.

Asymmetric Catalysis Mediated by Chiral Diamines

The chiral nature of propane-1,2-diamine makes it a valuable ligand for asymmetric catalysis. rsc.org When a chiral ligand, such as (R)- or (S)-propane-1,2-diamine, coordinates to a metal center, it creates a chiral environment that can induce enantioselectivity in a catalytic reaction.

A prominent example is the use of chiral salen-type ligands, which are formed by the condensation of a diamine with salicylaldehyde (B1680747) or its derivatives. wikipedia.org Metal complexes of these ligands, such as those of manganese or cobalt, have been successfully employed as catalysts in various asymmetric transformations, including the epoxidation of alkenes. wikipedia.org The stereochemistry of the diamine backbone plays a crucial role in determining the enantiomeric excess of the product.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Propane-1,2-diamine Metal Complexes

| Reaction | Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | Chiral Mn(salpn) complex | Styrene | Styrene oxide | High |

| Asymmetric Michael Addition | Chiral Cu(II)-diamine complex | Chalcone | Dihydrochalcone derivative | Moderate to High |

Note: The efficiency and enantioselectivity of these reactions are highly dependent on the specific ligand, metal, and reaction conditions.

Other Catalytic Applications in Organic Transformations

Metal complexes of propane-1,2-diamine and its derivatives are also used in a variety of other catalytic organic transformations. For instance, palladium complexes of Schiff bases derived from diamines have been investigated as catalysts for carbon-carbon bond-forming reactions like the Mizoroki-Heck reaction. researchgate.net These catalysts have shown good activity and potential for use in the synthesis of complex organic molecules.

Furthermore, the ability of the diamine to act as a bidentate ligand allows for the formation of stable chelate complexes with various transition metals, which can then catalyze a range of reactions including oxidation, reduction, and polymerization. nih.gov

Interaction with Other Chemical Species

The reactivity of this compound is primarily dictated by the nucleophilic character of the two amine groups. The presence of sulfuric acid renders the reaction medium acidic, which can influence the reaction mechanism, particularly in reactions where the diamine is intended to act as a nucleophile. The protonated form of the diamine, the propane-1,2-diammonium ion, is less nucleophilic than the free base. Consequently, in many reactions, a base is added to neutralize the sulfuric acid and liberate the free diamine for it to react.

Formation of Schiff Bases

Propane-1,2-diamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is a cornerstone in the synthesis of various ligands, particularly salen-type ligands, which are important in coordination chemistry. The reaction is typically acid-catalyzed, and the inherent acidity of this compound can facilitate this process, although the pH must be carefully controlled. An excess of strong acid can fully protonate the amine groups, rendering them non-nucleophilic and thus inhibiting the reaction.

Research has shown the condensation of propane-1,2-diamine with various substituted salicylaldehydes to yield the corresponding N,N'-bis(salicylidene)-1,2-propanediamine (salpn) ligands. researchgate.netwikipedia.org For instance, the reaction with salicylaldehyde proceeds by a nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage.

Table 1: Synthesis of Schiff Bases from Propane-1,2-diamine

| Reactant 1 | Reactant 2 | Product (Schiff Base) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Propane-1,2-diamine | Salicylaldehyde | N,N'-Bis(salicylaldehyde)propane-1,2-diimine | Reflux in ethanol (B145695) | Not specified | researchgate.net |

| Propane-1,2-diamine | o-Hydroxyacetophenone | N,N'-Bis(o-hydroxyacetophenone)propane-1,2-diimine | Not specified | Not specified | researchgate.net |

| Propane-1,2-diamine | o-Hydroxypropiophenone | N,N'-Bis(o-hydroxypropiophenone)propane-1,2-diimine | Not specified | Not specified | researchgate.net |

| 1,2-Diaminopropane | 4-Dimethylaminobenzaldehyde | N,N'-Bis(4-dimethyaminobenzylidene)propane-1,2-diamine | Reflux in ethanol | Not specified | iosrjen.org |

Coordination with Metal Ions

As a bidentate ligand, propane-1,2-diamine forms stable chelate complexes with a wide range of metal ions. The two nitrogen atoms of the amine groups can coordinate to a central metal ion, forming a five-membered ring, which is entropically favored. The sulfuric acid salt of propane-1,2-diamine can be used as a precursor for the synthesis of these complexes, typically by reacting it with a metal salt in a suitable solvent. The addition of a base is often necessary to deprotonate the diammonium ion, allowing the lone pairs of the nitrogen atoms to bond with the metal center.

Detailed structural studies have been conducted on several of these metal complexes. For example, the reaction of propane-1,2-diamine with lead(II) nitrate (B79036) results in the formation of a complex where the lead(II) ion is coordinated by two bidentate propane-1,2-diamine ligands and a bidentate nitrate ion. researchgate.net Similarly, propane-1,2-diamine has been shown to form stable complexes with transition metals such as nickel(II), copper(II), and zinc(II). iosrjen.orgnih.gov In the case of the tris(propane-1,2-diamine)nickel(II) tetracyanidonickelate(II) complex, the nickel(II) cation is coordinated by three propane-1,2-diamine ligands, forming a pseudo-octahedral geometry. researchgate.net

Table 2: Coordination Complexes of Propane-1,2-diamine

| Metal Ion | Starting Materials | Resulting Complex | Coordination Environment | Reference |

|---|---|---|---|---|

| Lead(II) | Propane-1,2-diamine, Lead(II) nitrate | [Pb(NO₃)(pdam)₂]NO₃ | The lead(II) ion is coordinated by two neutral N,N'-bidentate propane-1,2-diamine ligands and by an O,O'-bidentate nitrate ion. | researchgate.net |

| Nickel(II) | Propane-1,2-diamine, Nickel(II) salt, Cyanide salt | [Ni(C₃H₁₀N₂)₃][Ni(CN)₄] | The Ni(II) atom in the cation exhibits pseudo-octahedral coordination by six nitrogen atoms from three chelated propane-1,2-diamine ligands. | researchgate.net |

| Copper(II) | N,N'-Bis(4-dimethyaminobenzylidene)propane-1,2-diamine, Copper(II) chloride | [Cu(C₂₁H₂₈N₄)₂]Cl₂ | Coordination of the copper ion to the nitrogen atoms of the diimine ligand. | iosrjen.org |

| Zinc(II) | N,N'-Bis(4-dimethyaminobenzylidene)propane-1,2-diamine, Zinc(II) chloride | [Zn(C₂₁H₂₈N₄)₂]Cl₂ | Coordination of the zinc ion to the nitrogen atoms of the diimine ligand. | iosrjen.org |

| Iron(III) | Schiff base from propane-1,2-diamine and salicylaldehyde, Iron(III) salt | Fe(III) complex of the Schiff base | Coordination of the iron ion to the Schiff base ligand. | researchgate.net |

| Cadmium(II) | Schiff base from propane-1,2-diamine and salicylaldehyde, Cadmium(II) salt | Cd(II) complex of the Schiff base | Coordination of the cadmium ion to the Schiff base ligand. | researchgate.net |

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Characterization of Propane-1,2-diamine and its Derivatives

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For propane-1,2-diamine and its derivatives, both gas and liquid chromatography are extensively used.

Gas Chromatography (GC) for Purity Assessment and Identification

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like propane-1,2-diamine. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

A common detector used in conjunction with GC for this purpose is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds. vitas.no The combination, known as GC-FID, provides a robust method for quantifying the purity of diamines like ethylene (B1197577) diamine, a related compound. vitas.no For more definitive identification of impurities, GC is often coupled with Mass Spectrometry (GC-MS). This hyphenated technique not only separates the components but also provides their mass spectra, which act as a molecular fingerprint. nih.gov

For the analysis of related diols like propane-1,2-diol, a GC-MS method has been developed involving derivatization into phenylboronic esters prior to analysis, demonstrating good sensitivity and a broad calibrated range. nih.gov Similarly, GC analysis of propane (B168953) and butane (B89635) in liquefied petroleum gases often utilizes specific columns like a packed 20% Sebaconitrile Chromosorb column to achieve separation. chromforum.org

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Propane-1,2-diamine exists as a pair of enantiomers, which are non-superimposable mirror images. Separating these stereoisomers is often critical, as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Conventional reversed-phase HPLC (RP-HPLC) can sometimes separate diastereomers (stereoisomers that are not mirror images) if they have more than one chiral center. chromforum.org However, for the separation of enantiomers, a chiral stationary phase (CSP) is typically required. nih.govsigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Alternatively, diastereomers can be formed by reacting the enantiomeric mixture with a chiral derivatizing agent. These resulting diastereomers can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. nih.gov The combination of chiral and achiral chromatography in series can also be a powerful strategy for separating complex mixtures of stereoisomers. sigmaaldrich.com For peptides containing stereoisomers of amino acids like isoleucine, RP-HPLC has proven effective in resolving these complex mixtures, with separation influenced by subtle changes in secondary structure and hydrophobicity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Adducts

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. nist.govdocbrown.info

The molecular ion can further break down into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to a particular molecule and can be used for its identification. For instance, the mass spectrum of propane shows a molecular ion peak at an m/z of 44, corresponding to [C3H8]+. docbrown.infoyoutube.com The most abundant peak, or base peak, for propane is at m/z 29, which corresponds to the [C2H5]+ fragment. docbrown.info

By analyzing the fragmentation patterns of propane-1,2-diamine and its adducts, researchers can gain valuable insights into their chemical structure. The NIST WebBook provides reference mass spectra for propane-1,2-diamine and its isomer, propane-1,3-diamine, which are crucial for identification purposes. nist.govnist.gov

Electrochemical Methods for Studying Redox Behavior (if relevant for related compounds)

Electrochemical methods, such as cyclic voltammetry, are used to study the oxidation and reduction (redox) behavior of chemical compounds. upenn.edu While direct electrochemical studies on propane-1,2-diamine;sulfuric acid are not extensively reported, the redox properties of related amine compounds and their complexes are of significant interest.

For example, the study of coordination compounds, where diamines like ethane-1,2-diamine act as ligands, often involves investigating the redox state of the central metal ion. ncert.nic.in The electrochemical behavior of such complexes can be influenced by the nature of the ligands. In other systems, electrochemical methods have been used to investigate the redox properties of self-assembled monolayers containing thiol-terminated molecules on gold surfaces. upenn.edu Furthermore, the development of catalysts for processes like the reductive amination of aldehydes to secondary amines highlights the importance of understanding the redox mechanisms involved. acs.org

Microscopic Techniques for Solid-State Characterization

Microscopic techniques provide visual information about the solid-state properties of materials, such as crystal morphology, particle size, and surface topography. For a crystalline solid like this compound, these methods are crucial for quality control and understanding its physical properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials at the micro- and nanoscale. nih.gov Sample preparation for these techniques is critical and may involve steps like freeze-drying, sputter-coating with a conductive material like gold or platinum, or staining. nih.gov

More advanced techniques like Stimulated Raman Scattering (SRS) microscopy can provide spatially resolved chemical information. nih.gov SRS microscopy has been used to characterize complex solid-state mixtures of pharmaceutical materials, enabling the visualization and quantification of different crystalline and amorphous forms with submicron spatial resolution. nih.gov Field Emission Scanning Electron Microscopy (FESEM) is another high-resolution imaging technique used to examine the microscopic behavior of molecular aggregates. rsc.org

Applications in Advanced Chemical and Materials Science

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing propane-1,2-diamine;sulfuric acid with high reproducibility?

- Begin by optimizing stoichiometric ratios (e.g., 1:1 or 1:2 amine-to-acid ratio) to prevent unreacted residues. Use controlled temperature (e.g., 25–40°C) to avoid side reactions. Solvent selection (e.g., aqueous vs. anhydrous conditions) impacts crystallization efficiency. Post-synthesis, employ techniques like vacuum filtration and recrystallization for purification. Validate purity via elemental analysis, NMR (for structural confirmation), and IR spectroscopy (to identify functional groups) .

Q. How can researchers systematically characterize the acid-base properties of this compound?

- Conduct potentiometric titrations to determine pKa values of both amine groups and sulfuric acid protons. Use UV-Vis spectroscopy to monitor protonation-deprotonation equilibria. Compare results with computational models (e.g., DFT calculations) to validate experimental data. Ensure ionic strength is controlled using buffers like KCl .

Q. What are the best practices for analyzing the hygroscopicity of this compound in environmental studies?

- Employ dynamic vapor sorption (DVS) to measure water uptake under varying humidity. Cross-reference with thermogravimetric analysis (TGA) to assess decomposition thresholds. Use X-ray diffraction (XRD) to detect hydrate formation. Ensure experiments are replicated under controlled atmospheric conditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for enhanced thermal stability?

- Design a 2³ factorial experiment varying temperature (25°C vs. 50°C), solvent polarity (water vs. ethanol), and mixing rate (200 vs. 600 rpm). Use ANOVA to identify significant factors and interactions. Characterize thermal stability via differential scanning calorimetry (DSC) and correlate findings with crystallinity data from XRD .

Q. What advanced computational methods are suitable for modeling the intermolecular interactions in this compound complexes?

- Apply molecular dynamics (MD) simulations to study hydrogen-bonding networks and proton transfer dynamics. Pair with quantum mechanical calculations (e.g., MP2 or CCSD(T)) to refine energy landscapes. Validate against experimental IR and Raman spectra to ensure accuracy .

Q. How can researchers resolve contradictions in literature regarding the compound’s solubility in polar aprotic solvents?

- Replicate conflicting studies under identical conditions (solvent grade, temperature, purity). Use high-performance liquid chromatography (HPLC) to quantify solubility and detect impurities. Employ COSMO-RS simulations to predict solubility trends and identify outliers. Publish raw datasets to facilitate meta-analyses .

Q. What experimental and theoretical frameworks are effective for studying the compound’s role in catalytic systems?

- Design kinetic studies (e.g., stopped-flow techniques) to probe catalytic activity in ester hydrolysis or redox reactions. Use in-situ FTIR or NMR to track intermediate species. Develop a Brønsted-Evans-Polanyi relationship to correlate acid strength with catalytic efficiency. Compare with analogous sulfonic acid catalysts .

Methodological Guidance for Data Interpretation

Q. How should researchers approach conflicting spectroscopic data on the protonation state of this compound?

- Perform multi-technique validation: Combine X-ray crystallography (for solid-state structure) with solution-state NMR and Raman spectroscopy. Adjust solvent dielectric constant to mimic varying environments. Use ab initio molecular orbital calculations to predict spectral shifts and assign peaks conclusively .

Q. What strategies mitigate batch-to-batch variability in the compound’s crystallographic parameters?

- Standardize nucleation conditions via seeded crystallization. Monitor supersaturation levels using inline process analytical technology (PAT) like FBRM. Employ Rietveld refinement of XRD data to quantify phase purity. Statistical process control (SPC) charts can identify outliers in lattice parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.